molecular formula C17H19NO B335475 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide

Cat. No.: B335475
M. Wt: 253.34 g/mol
InChI Key: PIUPRVXUNQZHQW-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two methyl groups on the benzene ring and a benzyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 3,4-dimethylbenzoic acid with 4-methylbenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

3,4-dimethyl-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C17H19NO/c1-12-4-7-15(8-5-12)11-18-17(19)16-9-6-13(2)14(3)10-16/h4-10H,11H2,1-3H3,(H,18,19)

InChI Key

PIUPRVXUNQZHQW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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